N-[(5-Methyl-1H-13-benzodiazol-2-YL)methyl]but-2-ynamide
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Overview
Description
N-[(5-Methyl-1H-13-benzodiazol-2-YL)methyl]but-2-ynamide is a synthetic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-Methyl-1H-13-benzodiazol-2-YL)methyl]but-2-ynamide typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with an appropriate aldehyde or carboxylic acid under acidic conditions.
Introduction of the Methyl Group: The methyl group is introduced at the 5-position of the benzimidazole ring through alkylation reactions using methyl iodide or similar reagents.
Attachment of the But-2-ynamide Moiety: The final step involves the coupling of the benzimidazole derivative with but-2-ynoic acid or its derivatives under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[(5-Methyl-1H-13-benzodiazol-2-YL)methyl]but-2-ynamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Various nucleophiles such as amines, thiols; often in the presence of a base.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced forms with hydrogenated bonds.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[(5-Methyl-1H-13-benzodiazol-2-YL)methyl]but-2-ynamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1H-benzimidazole: Shares the benzimidazole core but lacks the but-2-ynamide moiety.
N-[(5-Methoxy-1H-benzimidazol-2-YL)methyl]but-2-ynamide: Similar structure with a methoxy group instead of a methyl group.
Uniqueness
N-[(5-Methyl-1H-13-benzodiazol-2-YL)methyl]but-2-ynamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives .
Properties
Molecular Formula |
C13H13N3O |
---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
N-[(6-methyl-1H-benzimidazol-2-yl)methyl]but-2-ynamide |
InChI |
InChI=1S/C13H13N3O/c1-3-4-13(17)14-8-12-15-10-6-5-9(2)7-11(10)16-12/h5-7H,8H2,1-2H3,(H,14,17)(H,15,16) |
InChI Key |
AZDCHDYSKGLSKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)NCC1=NC2=C(N1)C=C(C=C2)C |
Origin of Product |
United States |
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